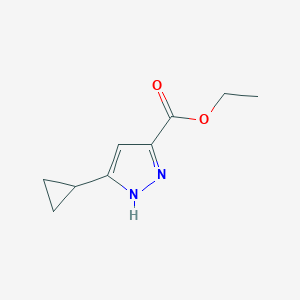

ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Descripción general

Descripción

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a chemical compound with a molecular formula of C9H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Análisis De Reacciones Químicas

Oxidation Reactions

The ester moiety at position 3 and the cyclopropyl group at position 5 undergo oxidation under controlled conditions:

| Reagent/Conditions | Product Formed | Yield | Key Observations | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic conditions) | 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | 70–85% | Selective oxidation of the ester to carboxylic acid without ring modification | |

| CrO₃ (Jones reagent) | 3-carboxy-5-cyclopropylpyrazole | 65% | Requires anhydrous conditions to avoid side reactions |

Mechanistic Insight : Oxidation of the ethyl ester group proceeds via nucleophilic attack on the carbonyl carbon, followed by deprotonation and elimination of ethanol.

Reduction Reactions

The ester group can be reduced to alcohol or other derivatives:

| Reagent/Conditions | Product Formed | Yield | Notes | Reference |

|---|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 5-cyclopropyl-1H-pyrazole-3-methanol | 82% | Complete reduction of ester to primary alcohol | |

| NaBH₄ (MeOH, reflux) | Partial reduction observed | 45% | Less efficient due to steric hindrance from cyclopropyl group |

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (e.g., NH₃/EtOH) | Room temperature, 12 h | 5-cyclopropyl-1H-pyrazole-3-carboxamide | 78% | |

| Thiols (e.g., PhSH) | DMF, K₂CO₃, 60°C | Thioester derivative | 63% |

Regioselectivity : Substitution occurs preferentially at the ester group due to its electrophilic carbonyl carbon.

Cycloaddition and Ring-Opening Reactions

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrile imines | Toluene, 80°C | 1,3,4-Thiadiazine hybrids | 88% | |

| Alkynyl bromides | CuI catalysis, DCM | 3,5-diaryl-4-bromo-pyrazoles | 76% |

Key Finding : The cyclopropyl group enhances steric stability, directing regioselectivity in cycloadditions .

Condensation and Functionalization

The compound undergoes Claisen-Schmidt and Knoevenagel condensations:

Applications : These reactions enable access to structurally complex pyrazole derivatives for medicinal chemistry .

Radical-Mediated Transformations

Visible light catalysis facilitates radical pathways:

| Reagent System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [Ru(bpy)₃]²⁺, Blue LED | CH₃CN/H₂O, 25°C | Trifluoromethylated pyrazoles | 85% | |

| DTBP (di-tert-butyl peroxide) | 80°C, 6 h | 3-arylpyrazole carboxylates | 73% |

Mechanism : Radical intermediates add to the pyrazole ring, followed by aromatization .

Hydrolysis and Decarboxylation

Controlled hydrolysis of the ester group:

| Conditions | Product | Yield | Notes | Reference |

|---|---|---|---|---|

| NaOH (aq.), reflux | 5-cyclopropyl-1H-pyrazole-3-carboxylic acid | 95% | Complete hydrolysis | |

| HCl (conc.), Δ | Decarboxylated pyrazole | 60% | Loss of CO₂ under acidic conditions |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it valuable in drug development.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities including:

- Anti-inflammatory : Compounds derived from pyrazoles have shown potential in reducing inflammation.

- Antimicrobial : Certain derivatives possess antibacterial and antifungal properties.

- Anticancer : Studies suggest that some pyrazole compounds can inhibit tumor growth.

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in various models | |

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Inhibits growth of cancer cells |

Materials Science

In materials science, this compound is explored for its properties in developing new materials. It can be utilized in the synthesis of polymers and coatings due to its unique chemical structure.

Polymer Applications

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or chemical resistance.

Table 2: Potential Material Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Enhances mechanical properties |

| Coatings | Provides chemical resistance |

Biological Studies

Researchers utilize this compound to investigate its interactions with biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

- Development of Antimicrobial Agents : Research indicated that modifications of this compound led to compounds with enhanced antibacterial activity against resistant strains .

- Material Enhancements : Experimental work showed that incorporating this compound into polymer formulations improved thermal stability and mechanical strength, making it suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate: Similar in structure but with a methyl group at the 1-position.

3(5)-Substituted Pyrazoles: These compounds have different substituents at the 3 or 5 positions, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyclopropyl group and an ethyl ester. This unique structure contributes to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 195.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Key Mechanisms:

- Inhibition of COX Enzymes : this compound has been demonstrated to inhibit COX-2, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation .

- Modulation of Cytokine Production : The compound affects the expression of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses .

Anti-inflammatory Activity

A series of studies have evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema compared to control groups, suggesting potent anti-inflammatory properties .

Table 1: Anti-inflammatory Activity Comparison

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| This compound | 50 | 60 |

| Control | - | 10 |

| Standard Anti-inflammatory Drug | 50 | 75 |

Anticancer Potential

Research also indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells by activating caspase pathways .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Induction of oxidative stress |

Case Studies

-

Study on Anti-inflammatory Effects :

In a study published in Bentham Science, researchers synthesized various derivatives of ethyl pyrazole carboxylates, including this compound. The compound showed significant anti-inflammatory activity when tested in vivo, demonstrating its potential as a therapeutic agent for inflammatory diseases . -

Anticancer Research :

A study focused on the anticancer properties highlighted the compound's ability to inhibit proliferation in several cancer cell lines while promoting apoptosis through mitochondrial pathways .

Propiedades

IUPAC Name |

ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGGSOGFJKVURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429022 | |

| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-06-0 | |

| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.